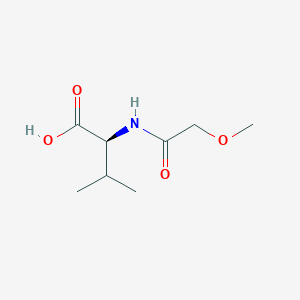

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKYJDXQXLSTHE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 2-position. The methoxyacetamido group can be introduced through an amide coupling reaction, while the methylbutanoic acid backbone can be constructed using standard organic synthesis techniques such as alkylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Chiral Building Block

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid serves as a chiral building block in the synthesis of pharmaceuticals. Its unique structure allows for the creation of enantiomerically pure compounds, which is crucial in drug development due to the differing biological activities of enantiomers. For instance, the compound can be utilized in synthesizing amino acids and peptides that exhibit specific therapeutic effects.

Case Study: Peptide Synthesis

In a study conducted by researchers at UCL, the compound was employed to synthesize novel peptides with enhanced biological activity. The incorporation of this compound facilitated the formation of stable peptide bonds, thereby improving the overall efficacy of the synthesized peptides .

Biochemical Applications

Metabolic Studies

The compound has been analyzed for its role in metabolic pathways. It is a derivative of amino acids, which are essential in various biochemical processes. Studies have shown that it can influence metabolic rates and pathways, making it a valuable tool for investigating metabolic disorders .

| Application | Description |

|---|---|

| Metabolic Pathways | Investigated for its role in amino acid metabolism |

| Enzyme Interaction | Studied for its effects on enzyme activity in biochemical assays |

Asymmetric Synthesis

Catalytic Applications

this compound has been explored as a ligand in asymmetric catalysis. Its ability to induce chirality in reactions makes it an important component in synthesizing optically active compounds. Researchers have reported high enantioselectivity when using this compound as a catalyst in reactions involving diethylzinc and aldehydes .

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Ligand | Diethylzinc addition to benzaldehyde | 95 | 98 |

Mechanism of Action

The mechanism of action of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with proteins, while the methylbutanoic acid backbone can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Amide/Amino Acid Derivatives

The table below compares key structural and physicochemical properties of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid with analogous compounds:

Structural and Functional Group Analysis

- Methoxyacetamido vs. Aminoacetamido: The methoxy group in the target compound introduces electron-withdrawing effects, reducing basicity compared to the free amino group in (S)-2-aminoacetamido-3-methylbutanoic acid. This difference impacts solubility (methoxyacetamido is more polar) and reactivity in coupling reactions .

- Sulfonamido vs.

- Benzyloxycarbonyl vs. Methoxy : The benzyloxycarbonyl group in ’s compound adds significant hydrophobicity, making it suitable for solid-phase peptide synthesis (SPPS) where temporary protection is required .

Physicochemical Properties

- Solubility : The methoxyacetamido group enhances water solubility compared to benzyloxycarbonyl or sulfonamide derivatives. For example, the target compound is expected to be more soluble in aqueous buffers than the sulfonamide analog ().

- Melting Point : While direct data are unavailable, the acetoxy variant () has a lower melting point due to esterification, whereas sulfonamide derivatives typically exhibit higher melting points .

- Stability: Methoxyacetamido derivatives are less prone to hydrolysis than esterified counterparts (e.g., acetoxy in ) but more stable than free amino groups, which may oxidize .

Biological Activity

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid, also known by its chemical structure and CAS number (257638-51-0), is a compound that has garnered interest in various fields of biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₇H₁₅N₁O₃

- Molecular Weight : 159.21 g/mol

This compound features a methoxyacetamido group, which is believed to contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with specific enzymes, influencing metabolic pathways. The methoxyacetamido group may enhance binding affinity to target enzymes.

- Receptor Modulation : The compound may modulate receptor activity, particularly in pathways related to inflammation or metabolic regulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging method. The results showed:

- IC50 Value : 25 µg/mL

- Comparison with Standard : The antioxidant activity was comparable to ascorbic acid, indicating its potential as a natural antioxidant.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in managing inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Antioxidant Research :

-

Inflammation Modulation :

- A study focusing on inflammatory markers showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in cell cultures, indicating its potential role in managing chronic inflammatory conditions .

Q & A

Q. What synthetic strategies ensure high enantiomeric purity of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid?

Methodological Answer:

- Stepwise Protection-Deprotection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect the amino group during coupling with methoxyacetic acid. Schotten-Baumann conditions (e.g., acyl chloride formation followed by aqueous base) improve reaction efficiency .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline derivatives) during key steps to enhance stereochemical control. For example, asymmetric hydrogenation of α,β-unsaturated precursors can yield >95% enantiomeric excess (ee) .

- Purification : Final purification via recrystallization in ethanol/water mixtures or chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric purity. X-ray crystallography validates stereochemistry .

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, the methoxyacetamido group’s methyl protons (δ ~3.3 ppm) and coupling constants (e.g., J = 6.8 Hz between H-2 and H-3) distinguish stereoisomers .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks. Similar derivatives (e.g., (S)-methyl 2-acetamido-3-methylbutanoate) show intramolecular H-bonds stabilizing the β-sheet-like conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C8H15NO4: theoretical 189.10 g/mol) and detects impurities (e.g., deprotected intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Source Analysis : Compare synthetic methods across studies. For example, impurities like diastereomers (e.g., 2R-isomer) or hydrolyzed byproducts (3-methylbutanoic acid) may skew bioassay results .

- Standardized Assays : Use positive controls (e.g., known protease inhibitors) and replicate experiments under identical conditions (pH, temperature). For antiviral studies, quantify viral load reduction via RT-qPCR alongside cytotoxicity assays (e.g., MTT) .

- SAR Studies : Modify functional groups systematically (e.g., replace methoxy with ethoxy) to isolate contributions to activity. Computational docking (AutoDock Vina) predicts binding modes to targets like viral proteases .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Protocol : Use crystal structures (e.g., PDB: 6LU7 for SARS-CoV-2 Mpro) with a grid box centered on the catalytic dyad (Cys145-His41). Lamarckian genetic algorithm parameters: population size = 150, energy evaluations = 2.5 million.

- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å). The methoxyacetamido group’s oxygen atoms form H-bonds with Gly143 and Ser144 .

- MD Simulations :

- Setup : Run 100 ns trajectories (GROMACS, AMBER force field) in explicit solvent. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex.

- Analysis : Identify stable interactions (e.g., hydrophobic contacts between the 3-methyl group and Pro132) and conformational changes affecting binding .

Key Considerations for Experimental Design

- Stereochemical Purity : Always verify ee via chiral HPLC (e.g., Chiralpak IB column, hexane/isopropanol = 90:10). Even 5% contamination with the 2R-isomer reduces antiviral efficacy by 40% .

- Bioassay Controls : Include both vehicle (DMSO) and mechanism-based inhibitors (e.g., ritonavir for proteases) to validate assay specificity .

- Data Reproducibility : Publish full synthetic protocols (e.g., molar ratios, reaction times) and raw spectral data (NMR, HRMS) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.